molecular formula C33H49AuClP B2554797 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride CAS No. 854045-94-6

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride

Cat. No.: B2554797
CAS No.: 854045-94-6
M. Wt: 709.15
InChI Key: AFVLNRJUCUDBHP-UHFFFAOYSA-M
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Description

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is a chemical compound that features a gold(I) center coordinated to a phosphine ligand. This compound is known for its applications in catalysis, particularly in organic synthesis. The presence of the gold(I) center and the bulky phosphine ligand makes it a unique and valuable catalyst in various chemical reactions.

Biochemical Analysis

Biochemical Properties

The biochemical role of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is primarily as a catalyst in various biochemical reactions . It is known to interact with a variety of enzymes and proteins, facilitating reactions such as the isomerization of allenyl carbinol esters, hydroxy- and methoxycyclization, and cycloisomerisation of diynes . The nature of these interactions is largely due to the compound’s unique structure, which allows it to bind to and influence the activity of these biomolecules .

Cellular Effects

The effects of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique structure allows it to bind to a variety of biomolecules, influencing their activity and thereby exerting its effects .

Metabolic Pathways

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is involved in various metabolic pathways, interacting with enzymes and cofactors

Transport and Distribution

The transport and distribution of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride within cells and tissues are complex processes that involve interactions with transporters and binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride typically involves the reaction of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with a gold(I) chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene, under inert atmosphere conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .

Comparison with Similar Compounds

Similar Compounds

  • 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide
  • Chloro(2-dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine)gold(I)

Uniqueness

Compared to similar compounds, 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is unique due to its specific ligand environment and the presence of the chloride ligand. This combination provides distinct reactivity and selectivity in catalytic applications, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLNRJUCUDBHP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49AuClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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